3-Methoxy-4-methylcyclobut-3-ene-1,2-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-methoxy-4-methylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O3/c1-3-4(7)5(8)6(3)9-2/h1-2H3 |
InChI Key |
OOXBHFOYSVQPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C1=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 4 Methylcyclobut 3 Ene 1,2 Dione
Established Synthetic Pathways to 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione
The primary and most well-documented method for the synthesis of this compound involves the use of a commercially available squarate precursor and organometallic reagents.
Synthesis via Organometallic Reagents and 3,4-Dimethoxy-3-cyclobutene-1,2-dione Precursors
The principal route to this compound utilizes the mono-addition of a methyl nucleophile to 3,4-dimethoxy-3-cyclobutene-1,2-dione, commonly known as dimethyl squarate. This reaction is typically achieved using an organometallic reagent such as a Grignard reagent or an organolithium species.
A common procedure involves the reaction of dimethyl squarate with methylmagnesium bromide. lookchem.com The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity and prevent double addition of the organometallic reagent. The process involves the nucleophilic attack of the methyl group on one of the carbonyl carbons of the dimethyl squarate, followed by the elimination of a methoxy (B1213986) group to yield the desired product.
A representative reaction protocol is outlined below:
Reactants: 3,4-Dimethoxy-3-cyclobutene-1,2-dione and Methylmagnesium bromide.
Solvent: Tetrahydrofuran (THF).
Temperature: The reaction is initiated at a low temperature, typically -78 °C, and maintained for several hours before being allowed to warm to room temperature. lookchem.com
Work-up: The reaction is quenched, and the product is isolated and purified using standard laboratory techniques.
The following table summarizes the key parameters of this synthetic approach.
| Precursor | Reagent | Solvent | Temperature | Yield | Reference |
| 3,4-Dimethoxy-3-cyclobutene-1,2-dione | Methylmagnesium bromide | THF | -78 °C for 3 hours, then room temperature | 7.0% | lookchem.com |
This method provides a direct and reliable route to the target compound, leveraging the electrophilic nature of the squarate ring system.
Alternative and Optimized Synthetic Routes to this compound
While the organometallic addition to dimethyl squarate is the most established pathway, the scientific literature does not extensively detail widely adopted "alternative" or "optimized" routes for the direct synthesis of this compound from different starting materials. Much of the research in the field has focused on the versatility of the squarate core and its derivatization rather than on developing fundamentally different synthetic strategies for this specific analogue.
Optimization of the established organometallic route typically involves fine-tuning reaction conditions such as the choice of organometallic reagent (e.g., methyllithium (B1224462) versus methylmagnesium bromide), solvent, temperature, and reaction time to improve yields and minimize the formation of byproducts, such as the double-addition product, 3,4-dimethylcyclobut-3-ene-1,2-dione.
Preparative Routes to Substituted this compound Analogues
The synthesis of substituted analogues of this compound generally follows a similar strategy to the preparation of the parent compound, where a dialkyl squarate is treated with a variety of nucleophiles. Unsymmetrically substituted cyclobutenediones can be prepared through the sequential displacement of the alkoxy groups on a dialkyl squarate.
For example, 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) (diethyl squarate) can be reacted with a range of nucleophiles, including primary and secondary amines, to yield substituted amino-cyclobutenediones. This approach allows for the introduction of diverse functional groups onto the cyclobutene (B1205218) ring.
The general strategy for creating analogues involves:
Mono-substitution of a dialkyl squarate: Reaction of a dialkyl squarate (e.g., dimethyl squarate or diethyl squarate) with a nucleophile (Nu-H) to form a mono-substituted intermediate.
Further functionalization: The remaining alkoxy group can then be displaced by a second, different nucleophile, or the existing substituent can be chemically modified.
This methodology has been employed in the development of compounds with potential biological activity, such as CXCR2 antagonists, where a diaminocyclobut-3-ene-1,2-dione core is synthesized.
The following table provides a generalized overview of the synthesis of substituted analogues from a dialkyl squarate precursor.
| Precursor | Nucleophile (Nu-H) | Product Type |
| Dialkyl Squarate | Primary Amines (R-NH2) | 3-Alkylamino-4-alkoxycyclobut-3-ene-1,2-dione |
| Dialkyl Squarate | Secondary Amines (R2NH) | 3-Dialkylamino-4-alkoxycyclobut-3-ene-1,2-dione |
| Dialkyl Squarate | Organometallic Reagents (R-M) | 3-Alkyl/Aryl-4-alkoxycyclobut-3-ene-1,2-dione |
This versatile approach allows for the creation of a library of substituted 3-alkoxy-4-substituted-cyclobut-3-ene-1,2-diones for various research applications.
Reactivity and Mechanistic Investigations of 3 Methoxy 4 Methylcyclobut 3 Ene 1,2 Dione and Its Derivatives
Organometallic Additions and Regiochemical Control
The differential reactivity of the two carbonyl groups in 3-methoxy-4-methylcyclobut-3-ene-1,2-dione offers a powerful tool for controlling the regiochemical outcome of nucleophilic additions. The choice of organometallic reagent is crucial in dictating which carbonyl group is attacked, leading to divergent product pathways.
Organolithium reagents exhibit a distinct regiochemical preference when reacting with this compound (referred to as 1a in some literature). These reagents preferentially add to the C1 carbonyl group, which is the carbonyl adjacent to the methyl substituent. nih.gov This selectivity is a critical aspect of its synthetic utility, but it also imposes limitations when the alternative regioisomer is desired. For instance, the addition of an organolithium reagent to 1a reliably produces an adduct resulting from attack at the more reactive C1 carbonyl. nih.gov When phenylalkynyllithium was reacted with 1a , the resulting cyclobutenone adduct was formed as the sole isolated product from C1 addition. nih.gov
A significant breakthrough in controlling the regioselectivity of additions to cyclobutenediones came with the use of organoytterbium reagents. In stark contrast to organolithium and Grignard reagents, organoytterbium reagents favor exclusive addition to the C2 carbonyl group, which is adjacent to the methoxy (B1213986) substituent. nih.gov This complementary regioselectivity provides an expedient solution to selectively functionalize the C2 position without the need for protecting group strategies. nih.gov The reaction of various aryl-, alkyl-, vinyl-, and alkynyl ytterbium reagents proceeds in excellent yield, affording C2 adducts exclusively. nih.gov This dichotomous reactivity between organolithium and organoytterbium reagents offers a predictable method for achieving the desired regiochemical outcome. nih.gov
Table 1: Regioselectivity of Organometallic Additions to Cyclobutenediones
| Organometallic Reagent | Preferred Site of Attack | Major Product Type |
| Organolithium (RLi) | C1 Carbonyl | C1 Adduct |
| Grignard (RMgX) | C1 Carbonyl | C1 Adduct |
| Organoytterbium (RYb(OTf)₂) | C2 Carbonyl | C2 Adduct |
3-Methyl-4-methoxycyclobutene-1,2-dione is recognized as a valuable isoprene equivalent in the total synthesis of natural products, especially for preparing hydroquinones and quinones. nih.gov The ability to control the site of nucleophilic attack is paramount for achieving the common head-to-tail connectivity of isoprene units found in many natural products. nih.gov The predictable C1 selectivity of organolithium reagents is useful for synthesizing one series of benzohydroquinones. However, accessing the regioisomeric series requires addition to the C2 carbonyl, which was historically cumbersome. nih.gov The development of organoytterbium additions has greatly expanded the utility of cyclobutenediones as isoprene synthons by providing a reliable and predictable method for introducing a wide range of carbon nucleophiles regioselectively at the C2 position. nih.gov
Thermal Rearrangements and Torquospecificity
Beyond their utility in addition reactions, cyclobutenediones are well-known for undergoing thermally induced pericyclic reactions. These rearrangements proceed through highly ordered transition states, leading to products with specific stereochemistry.
Under thermal conditions, cyclobutenes, including this compound, undergo a characteristic electrocyclic ring-opening reaction. wikipedia.orgmasterorganicchemistry.com This pericyclic process involves the cleavage of the sigma bond between C3 and C4 of the cyclobutene (B1205218) ring to form a conjugated diene—in this case, a highly reactive vinylketene intermediate. soton.ac.uk This reaction is reversible, although the equilibrium often favors the less strained open-chain product. libretexts.org The vinylketene intermediate can then undergo subsequent reactions, such as a 6π-electrocyclic ring closure, to form new cyclic structures like cyclohexadienones or 5H-furanones, depending on the substituents. soton.ac.uksoton.ac.uk The course of these rearrangements is dictated by the nature of the substituents on the cyclobutenone ring. soton.ac.uk
The electrocyclic ring-opening of cyclobutenes is not merely a structural conversion but a highly stereospecific process governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. wikipedia.org For a thermal reaction involving 4π electrons (as in the ring-opening of cyclobutene), the process must be conrotatory. wikipedia.orgmasterorganicchemistry.comlibretexts.org This means the substituents at the termini of the breaking sigma bond (C3 and C4) rotate in the same direction (both clockwise or both counterclockwise). libretexts.org
This inherent stereochemical preference is known as torquospecificity. The direction of this conrotatory motion is influenced by the electronic nature of the substituents. Generally, electron-donating groups, such as the methyl group at C4, prefer to rotate "outward" during the ring-opening process to minimize steric interactions in the transition state. nih.gov However, it has been observed that bulky substituents can alter the expected torquoselectivity, leading to new rearrangement pathways. soton.ac.uk This precise control over stereochemistry, dictated by torquospecificity, is a cornerstone of using cyclobutenone rearrangements in modern organic synthesis.
Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions
| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |
| 4n | Thermal | Conrotatory |
| 4n | Photochemical | Disrotatory |
| 4n + 2 | Thermal | Disrotatory |
| 4n + 2 | Photochemical | Conrotatory |
Influence of Steric and Electronic Substituent Effects on Rearrangement Pathways
The rearrangement pathways of cyclobutenedione derivatives are profoundly influenced by the steric and electronic nature of their substituents. In reactions involving nucleophilic attack, the substitution pattern can dictate the ultimate fate of the ring system. For instance, in the case of lithium amide-mediated rearrangements, the steric bulk of the amide nucleophile plays a critical role.
Studies on related 3-alkoxy-4-alkylcyclobutenediones have shown that while lithium diisopropylamide (LDA) and lithium piperidide effectively induce ring-opening, bulkier lithium amides such as lithium hexamethyldisilazide (LiHMDS) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) fail to yield the same products, often resulting in the recovery of the starting material. soton.ac.uk This suggests a high degree of steric sensitivity at the point of nucleophilic attack on one of the carbonyl carbons.
Conversely, reducing the steric demand of the nucleophile, for example by using lithium dimethylamide, can alter the reaction pathway. Instead of inducing ring-opening, less hindered amides may favor substitution of the alkoxy group, leading to the formation of bis-aminocyclobutenediones. soton.ac.uk This highlights a delicate balance where steric hindrance can be leveraged to steer the reaction towards either ring-opening or substitution.
Table 1: Influence of Lithium Amide Steric Bulk on Reaction Pathway
| Lithium Amide | Steric Profile | Predominant Outcome with 3-alkoxy-4-alkylcyclobutenediones |
|---|---|---|
| Lithium Diisopropylamide (LDA) | Bulky | Ring-Opening |
| Lithium Piperidide | Bulky | Ring-Opening |
| Lithium Hexamethyldisilazide (LiHMDS) | Very Bulky | No Reaction (Starting Material Recovered) |
| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | Very Bulky | No Reaction (Starting Material Recovered) |
| Lithium Dimethylamide | Less Hindered | Substitution of Alkoxy Group |
This table illustrates the impact of the nucleophile's steric hindrance on the reaction with cyclobutenediones, based on findings from related systems. soton.ac.uk
Amination Reactions and Subsequent Transformations
Nucleophilic Addition of Amines to this compound
The reaction of amines with this compound is a key transformation, typically proceeding via nucleophilic addition to one of the carbonyl groups. This is often the initial step in the synthesis of various nitrogen-containing heterocyclic compounds. The process begins with the attack of the amine's lone pair on a carbonyl carbon, leading to a tetrahedral intermediate.
This step is mechanistically analogous to the formation of imines and enamines from aldehydes and ketones. The initial addition product, a carbinolamine, is often unstable. Subsequent elimination of a molecule of water (or, in the case of the methoxy-substituted cyclobutenedione, methanol) can lead to the formation of a stable 3-amino-4-methylcyclobut-3-ene-1,2-dione derivative. The regioselectivity of the initial amine attack is influenced by the electronic properties of the methoxy and methyl substituents on the cyclobutene ring.
Metal-Free C-H Activation and Rearrangement of Aminocyclobutenones to Dihydrofuropyridinones
While specific studies on the metal-free C-H activation of aminocyclobutenones derived from this compound leading to dihydrofuropyridinones are not extensively detailed in the literature, the broader field of metal-free C-H activation represents a significant area of modern organic synthesis. These reactions provide an alternative to traditional transition-metal-catalyzed processes, often with improved environmental credentials. In principle, an aminocyclobutenone could undergo an intramolecular C-H activation and rearrangement sequence, where a suitably positioned C-H bond on an N-substituent interacts with the strained ring system, potentially triggering a cascade to form more complex fused heterocyclic structures like dihydrofuropyridinones. Such a transformation would likely proceed through highly reactive intermediates under thermal or photolytic conditions, or be promoted by strong bases or other reagents capable of facilitating C-H bond cleavage.
Lithium Amide-Mediated Rearrangements and Substrate Scope for Furan Synthesis
A significant reactivity mode of 3-alkoxy-4-alkylcyclobutenediones, including derivatives of this compound, is their rearrangement upon treatment with lithium amides to form tetrasubstituted furans. soton.ac.ukrsc.org This transformation represents a departure from the typical carbonyl addition seen with organolithium reagents. soton.ac.uk
The proposed mechanism involves the initial nucleophilic addition of the lithium amide to a carbonyl group. This is followed by an unprecedented ring-opening pathway involving the cleavage of the C3-C4 bond, driven by a sequential N- to O- to C-lithium transfer. soton.ac.uk This process generates a vinyllithium intermediate. Quenching this intermediate with an aldehyde leads to an adduct that, upon acidic workup, cyclizes to afford a highly substituted furan. If the reaction is simply quenched with a proton source, 2-oxo-but-3-enamides are isolated. soton.ac.uk
The substrate scope for this reaction has been investigated. The reaction is sensitive to the steric properties of the lithium amide, as discussed in section 3.2.3. Furthermore, the nature of the substituents on the cyclobutenedione ring influences the efficiency of the rearrangement.
Table 2: Substrate Scope in Lithium Amide-Mediated Furan Synthesis
| Cyclobutenedione Substituent (R) | Amide | Aldehyde Quench | Furan Product Yield |
|---|---|---|---|
| Methyl | Lithium piperidide | 4-Nitrobenzaldehyde | 72% |
| Methyl | Lithium piperidide | 2-Naphthaldehyde | 62% |
| n-Butyl | Lithium piperidide | 4-Nitrobenzaldehyde | 74% |
| n-Butyl | LDA | 4-Nitrobenzaldehyde | 62% |
This table presents yields for the furan synthesis from various 3-alkoxy-4-alkylcyclobutenediones, demonstrating the utility of the lithium amide-mediated rearrangement. soton.ac.uk
Cycloaddition Reactions and Intermediate Species
Intermolecular Cycloadditions Involving Enol-Ketene Intermediates
Cyclobutenediones can serve as precursors to highly reactive ketene intermediates under thermal or photolytic conditions. These ketenes can then participate in cycloaddition reactions. Specifically, the electrocyclic ring-opening of a cyclobutenedione can generate a vinylketene. In the case of an unsymmetrically substituted cyclobutenedione like this compound, this ring-opening could potentially lead to an enol-ketene intermediate.
Such intermediates are valuable in [2+2] cycloaddition reactions with a variety of "ketenophiles," such as alkenes and imines, to produce four-membered rings. The high reactivity of the ketene functional group allows these cycloadditions to often proceed under mild thermal conditions. The stereochemistry of the resulting cyclobutane (B1203170) or β-lactam product is typically controlled by the concerted, antarafacial approach of the ketenophile to the ketene. While the generation of enol-ketene intermediates from cyclobutenediones is a known process, specific studies detailing their intermolecular cycloaddition reactions starting from this compound are a subject for further investigation.
Stereoselective Synthesis of Multiply Substituted δ-Lactams
The synthesis of δ-lactams (six-membered cyclic amides) from cyclobutenedione precursors is achieved through a powerful cascade reaction involving thermal electrocyclic ring-opening followed by a hetero-Diels-Alder cycloaddition. The process begins with the 4π-electrocyclic ring-opening of a cyclobutenedione, such as a derivative of this compound, under thermal conditions. This pericyclic reaction proceeds via a conrotatory outward rotation of the substituents on the C4 carbon to generate a highly reactive vinylketene intermediate.
This transient vinylketene is a potent diene for [4+2] cycloaddition reactions. In the presence of an imino dienophile, the vinylketene undergoes a hetero-Diels-Alder reaction to construct the δ-lactam ring. Research by Danheiser and coworkers has shown that (trialkylsilyl)vinylketenes readily engage with non-enolizable N-alkyl- and N-(trimethylsilyl)imines to produce α,β-unsaturated δ-valerolactams. nih.gov A significant advantage of this methodology is that, unlike many Diels-Alder reactions involving unactivated imines, these cycloadditions often proceed efficiently without the need for Lewis acid catalysis and can exhibit a high degree of stereoselectivity. nih.gov
The stereochemical outcome of the cycloaddition is controlled by the geometry of the vinylketene and the approach of the imine. The reaction typically favors the formation of a specific diastereomer, making it a valuable tool for asymmetric synthesis.
Table 1: Hetero [4+2] Cycloaddition of Vinylketenes with Imines
| Vinylketene Precursor | Imine Dienophile | Product (δ-Lactam) | Conditions | Yield | Ref |
| 4-Methyl-3-trimethylsiloxycyclobut-2-en-1-one | N-Benzylidene-methylamine | 1-Methyl-2-phenyl-4-trimethylsiloxy-5,6-dihydro-pyridin-6-one | Toluene, 110 °C | Good | nih.gov |
| 4-Ethyl-3-trimethylsiloxycyclobut-2-en-1-one | N-(Cyclohexylmethylene)trimethylsilylamine | 2-Cyclohexyl-1-trimethylsilyl-4-trimethylsiloxy-5,6-dihydro-pyridin-6-one | Benzene, 80 °C | Good | nih.gov |
Other Functionalization and Coupling Reactions
The cyclobutenedione scaffold can be functionalized by the regioselective introduction of silyl groups. One effective method involves the 1,2-addition of a silyl anion, such as that generated from phenyldimethylsilyllithium, to a dialkyl squarate. This is followed by an SN2' substitution, which introduces the silyl moiety onto the four-membered ring. This approach provides access to 2-silyl-cyclobutenediones and their acetal derivatives in good yields.
These silyl-substituted cyclobutenediones, which are a type of silyl enol ether, can undergo further transformations.
Protodesilylation: Treatment of the silyl enol ether with a proton source (e.g., aqueous acid) results in hydrolysis. The reaction proceeds via protonation of the enol double bond, followed by attack of water at the silicon atom to cleave the silicon-oxygen bond, regenerating the ketone at the C2 position and yielding the corresponding β-silylated cyclobutanone.
Halodesilylation: The reaction with a halogen source, such as N-bromosuccinimide (NBS) or molecular iodine (I₂), can lead to the formation of α-haloketones. The silyl group is replaced by a halogen atom, providing a handle for further synthetic manipulations.
Table 2: Synthesis and Reactivity of Silyl-Substituted Cyclobutenediones
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| Dimethyl squarate | 1. PhMe₂SiLi2. H₂O | 3-Methoxy-4-methyl-2-(phenyldimethylsilyl)cyclobut-3-ene-1,2-dione derivative | Silylation |
| Silyl enol ether | H₃O⁺ | β-Silyl cyclobutanone | Protodesilylation |
| Silyl enol ether | NBS or I₂ | α-Halo-β-silyl cyclobutanone | Halodesilylation |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. To employ a cyclobutenedione like this compound in such reactions, it must first be converted into a suitable electrophilic partner. A common strategy is the transformation of one of the carbonyl groups into a vinyl triflate or nonaflate.
The synthesis of the vinyl triflate is typically achieved by deprotonation of the cyclobutenedione with a non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate, which is then trapped with a trifluoromethanesulfonylating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh).
With the reactive vinyl triflate in hand, a variety of palladium-catalyzed cross-coupling reactions can be performed:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) introduces the organic group from the boron reagent onto the cyclobutene ring.
Stille Coupling: This reaction couples the vinyl triflate with an organostannane reagent (e.g., a vinyl- or aryltributylstannane) using a palladium catalyst. The Stille reaction is known for its tolerance of a wide range of functional groups.
These coupling reactions provide a powerful method for introducing alkyl, vinyl, and aryl substituents at the C2 position of the cyclobutenedione ring, significantly expanding the molecular complexity accessible from this scaffold.
Table 3: Representative Palladium-Catalyzed Cross-Coupling of a Cyclobutenedione Vinyl Triflate
| Coupling Type | Coupling Partner | Catalyst / Base | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Methoxy-4-methyl-2-phenylcyclobut-2-en-1-one |
| Stille | Vinyltributylstannane | Pd(PPh₃)₄ / LiCl | 3-Methoxy-4-methyl-2-vinylcyclobut-2-en-1-one |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 3-Methoxy-4-methyl-2-styrylcyclobut-2-en-1-one |
While direct Lewis acid-mediated reactions of cyclobutenediones with alkynes to form benzoquinones are not extensively documented, a closely related and synthetically powerful transformation is the thermal benzannulation of 4-alkynyl-4-hydroxycyclobutenones, famously developed by Moore and coworkers. nih.govacs.org This reaction provides a versatile route to highly substituted benzoquinones.
The mechanism proceeds through a cascade of pericyclic reactions:
Electrocyclic Ring Opening: Upon heating, the cyclobutenone undergoes a 4π-electrocyclic ring-opening to generate a vinylketene intermediate.
6π-Electrocyclization: The vinylketene, which contains an appropriately positioned alkyne, then undergoes a thermally allowed 6π-electrocyclization (a type of Nazarov cyclization) to form a zwitterionic intermediate.
Rearrangement and Tautomerization: This intermediate can then rearrange and tautomerize to yield a hydroquinone, or in some cases, directly form a quinone, often depending on the substituents and reaction conditions. Subsequent oxidation of the hydroquinone intermediate, if formed, yields the final benzoquinone product.
The dicarbonyl functionality of this compound makes it an excellent electrophilic substrate for condensation reactions with dinucleophiles, leading to the formation of various heterocyclic systems. The reaction involves the sequential or simultaneous displacement of the methoxy group and reaction at the carbonyl centers.
Reaction with Hydrazines: Condensation with hydrazine or substituted hydrazines provides a direct route to pyridazinedione derivatives. The reaction typically proceeds by initial nucleophilic attack at the C3 position, displacing the methoxy group, followed by intramolecular condensation of the second nitrogen atom onto one of the adjacent carbonyl groups to form the six-membered heterocyclic ring.
Reaction with o-Phenylenediamine: When treated with o-phenylenediamine, the cyclobutenedione can undergo a condensation-cyclization sequence to form fused heterocyclic systems. The reaction can lead to the formation of derivatives of cyclobuta[b]quinoxaline or, through further rearrangement, benzodiazepine-type structures. This reaction is a powerful method for building complex, nitrogen-containing polycyclic frameworks.
These heterocyclization reactions demonstrate the utility of cyclobutenediones as compact and reactive building blocks for accessing diverse heterocyclic scaffolds.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment of 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione and its Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals are expected for the methyl and methoxy (B1213986) protons. The methyl protons attached to the cyclobutene (B1205218) ring would likely appear as a singlet, with a chemical shift influenced by the electronic nature of the ring system. Similarly, the methoxy protons would also present as a singlet, typically in a different region of the spectrum. For comparison, in the related compound 3,4-Dimethoxy-3-cyclobutene-1,2-dione, the methoxy protons give a single sharp peak, indicating their chemical equivalence. In the case of this compound, the asymmetry of the substitution would lead to distinct signals for the methyl and methoxy groups.
The ¹³C NMR spectrum would reveal signals for each of the six carbon atoms in the molecule. The two carbonyl carbons of the dione (B5365651) functionality are expected to have the largest chemical shifts, typically in the downfield region of the spectrum. The olefinic carbons of the cyclobutene ring would also exhibit characteristic chemical shifts, influenced by the attached methyl and methoxy groups. Finally, the carbons of the methyl and methoxy groups would appear in the upfield region. The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on general values for similar functional groups)
| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methyl (CH₃) | 1.8 - 2.5 | Singlet |
| Methoxy (OCH₃) | 3.5 - 4.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on general values for similar functional groups)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 200 |
| Olefinic (C=C-OCH₃) | 160 - 180 |
| Olefinic (C=C-CH₃) | 150 - 170 |
| Methoxy (OCH₃) | 50 - 65 |
| Methyl (CH₃) | 10 - 20 |
Mass Spectrometry (MS) in Elucidating Reaction Mechanisms and Product Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and for studying its reactions. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact mass of the molecule (C₆H₆O₃), which is 126.03 g/mol . researchgate.netguidechem.comlookchem.com
The fragmentation of cyclobutenediones under mass spectrometry conditions often involves the loss of carbon monoxide (CO) molecules. For the parent compound, 3-cyclobutene-1,2-dione, the fragmentation pathway shows a sequential loss of two CO molecules. researchgate.net A similar fragmentation pattern can be anticipated for this compound. The initial fragmentation might involve the loss of a CO molecule, followed by other characteristic losses, such as a methyl radical (•CH₃) or a methoxy radical (•OCH₃), providing valuable structural information. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure / Neutral Loss | Predicted m/z |
| [M]⁺ | C₆H₆O₃⁺ | 126 |
| [M - CO]⁺ | C₅H₆O₂⁺ | 98 |
| [M - 2CO]⁺ | C₄H₆O⁺ | 70 |
| [M - CH₃]⁺ | C₅H₃O₃⁺ | 111 |
| [M - OCH₃]⁺ | C₅H₃O₂⁺ | 95 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The most prominent absorption bands in the IR spectrum would be due to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.
The two carbonyl groups of the dione are expected to give rise to strong absorption bands in the region of 1750-1850 cm⁻¹. The exact position of these bands can be influenced by ring strain and the electronic effects of the substituents. The C=C stretching vibration of the cyclobutene ring would likely appear in the 1600-1680 cm⁻¹ region. Additionally, the C-O stretching of the methoxy group would be observable, typically in the 1000-1300 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl and methoxy groups would also be present in their characteristic regions. For comparison, the IR spectrum of the related 3-Methoxy-4-phenyl-cyclobut-3-ene-1,2-dione shows characteristic absorptions for these functional groups. spectrabase.com
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1750 - 1850 | Strong |
| Alkene (C=C) | Stretch | 1600 - 1680 | Medium |
| C-O (Ether) | Stretch | 1000 - 1300 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems. The cyclobutenedione ring, with its conjugated π-system of C=C and C=O double bonds, acts as a chromophore, absorbing light in the UV-Vis region.
The absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the maximum absorption (λ_max) is influenced by the extent of conjugation and the nature of the substituents. The methoxy group, being an electron-donating group, and the methyl group can cause a shift in the absorption maximum compared to the unsubstituted cyclobutenedione. Studies on other substituted cyclobutenediones have shown that the electronic properties can be tuned by the choice of substituents. researchgate.net
X-ray Crystallography of Cyclobutenedione Derivatives for Solid-State Structural Information
From the analysis of related structures, it can be inferred that the cyclobutene ring in this compound is likely to be nearly planar. X-ray crystallography would precisely determine the geometry of the four-membered ring, the planarity of the enone system, and the orientation of the methyl and methoxy substituents. This information is invaluable for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity.
Theoretical and Computational Studies on 3 Methoxy 4 Methylcyclobut 3 Ene 1,2 Dione and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of cyclobutenedione derivatives. These calculations provide detailed information about molecular geometry, charge distribution, and orbital energies.
Studies on analogous compounds, such as 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, have utilized DFT calculations to determine that a nearly planar conformation is the minimum energy structure. nih.gov This planarity affects the molecule's crystal packing and intermolecular interactions. For related systems like 1,2-dimethoxycyclobutene-3,4-dione, gas-phase electron-diffraction studies augmented by quantum mechanical calculations have precisely determined bond lengths and angles. researchgate.net These computational approaches can reveal how substituents influence the charge distribution within the cyclobutane (B1203170) ring. researchgate.net The distribution of charge and the nature of molecular orbitals are key determinants of a molecule's reactivity. nih.govresearchgate.net
The electronic properties derived from these calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental to understanding chemical reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's ability to participate in chemical reactions. nih.gov
Below is a table of representative structural parameters for a related cyclobutenedione, calculated using quantum mechanical methods, which illustrates the type of data generated in these studies.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C1=C2 | 1.381 |
| Bond Length | C1-C4 | 1.495 |
| Bond Length | C3-C4 | 1.545 |
| Bond Length | C=O | 1.200 |
| Bond Length | C1-O | 1.320 |
Data adapted from calculations on 1,2-dimethoxycyclobutene-3,4-dione, a structural analogue. researchgate.net
Thermochemical Analysis and Stability Predictions of Cyclobutenedione Systems
Thermochemical analysis involves the study of the energy changes that occur during chemical reactions. For cyclobutenedione systems, computational methods can predict key thermodynamic properties such as enthalpy of formation and Gibbs free energy. These calculations are crucial for assessing the relative stability of different isomers or substituted analogues.
The stability of the cyclobutenedione ring is significantly influenced by ring strain, a consequence of the deviation of bond angles from the ideal values for sp² and sp³ hybridized carbon atoms. This inherent strain makes the four-membered ring susceptible to ring-opening reactions. masterorganicchemistry.com Computational models can quantify this strain energy, providing a rationale for the observed reactivity.
Thermochemical data, whether determined experimentally or through high-level calculations, is essential for constructing accurate potential energy surfaces for reactions. fz-juelich.de This allows for the prediction of reaction feasibility, equilibrium positions, and the relative stability of reactants, transition states, and products. For instance, in reactions involving biomass conversion, where various complex molecules are present, thermochemical knowledge is vital for understanding and controlling the processes. fz-juelich.de Similarly, for specialized molecules like cyclobutenediones, this data provides a foundation for predicting their behavior in chemical transformations.
Computational Modeling of Reaction Mechanisms, including Torquospecificity and Ring Strain
Computational modeling is a cornerstone for investigating the detailed mechanisms of chemical reactions. For cyclobutenedione derivatives, a key reaction is the electrocyclic ring-opening of the cyclobutene (B1205218) ring to form a substituted butadiene. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. masterorganicchemistry.com
Ring Strain: The significant ring strain in the cyclobutene core is a major driving force for the thermal ring-opening reaction. masterorganicchemistry.comnih.gov Computational studies, often employing DFT, can verify the thermodynamics of this process, confirming that the relief of strain contributes to the favorability of the reaction. figshare.com
Torquospecificity: A critical aspect of these electrocyclic reactions is torquospecificity (also known as torquoselectivity), which describes the preferential inward or outward rotation of substituents on the breaking sigma bond. nih.gov This selectivity determines the stereochemistry of the resulting diene product. Computational modeling can predict which rotational pathway is energetically favored by calculating the activation energies for the different transition states. nih.gov The preference is dictated by a combination of steric and electronic effects of the substituents. nih.gov For example, electron-donating groups and sterically bulky groups will have different preferences for inward versus outward rotation.
DFT calculations have been successfully used to verify the kinetic versus thermodynamic control of such reactions, with results showing excellent agreement with experimental kinetic studies. nih.govfigshare.com These computational models provide a deep understanding of the electronic reorganization that occurs along the reaction pathway. nih.govrsc.org
| Factor | Influence on Torquospecificity | Rationale |
| Steric Hindrance | Bulky groups prefer to rotate outward. | Minimizes steric clashes in the transition state. |
| Electronic Effects | Electron-donating groups often prefer to rotate outward. | Stabilizes the transition state through favorable orbital interactions. |
| Ring Strain | Drives the ring-opening reaction. | Relief of strain provides a strong thermodynamic driving force. nih.gov |
Applications of Frontier Molecular Orbital Theory in Predicting Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to explain and predict the outcomes of chemical reactions, particularly pericyclic reactions like the electrocyclic ring-opening of cyclobutenes. wikipedia.orgnumberanalytics.com The theory posits that the most significant interactions occur between the HOMO of one reactant and the LUMO of another. wikipedia.org
In the context of a unimolecular electrocyclic reaction, the reactivity is governed by the symmetry of the HOMO of the π-system undergoing transformation. wikipedia.orgimperial.ac.uk For the thermal 4π-electron ring-opening of a cyclobutene, the HOMO has a specific symmetry that dictates a conrotatory motion of the substituents to maintain constructive orbital overlap as the new π-bond is formed. masterorganicchemistry.comwikipedia.org
FMO theory provides a complementary approach to the Woodward-Hoffmann rules for predicting reaction stereochemistry. imperial.ac.uk By analyzing the interactions between the frontier orbitals, one can predict whether a reaction is thermally or photochemically "allowed" and what the stereochemical outcome will be. wikipedia.orgslideshare.net For example, the interaction between the HOMO of a diene and the LUMO of a dienophile in a Diels-Alder reaction explains the observed regioselectivity and stereoselectivity. nih.gov Similarly, for the ring-opening of 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione, analysis of the HOMO of the cyclobutene π-system allows for a prediction of the stereochemistry of the resulting butadiene derivative under thermal conditions.
| Reaction Type | Electrons | Thermal Conditions | Photochemical Conditions |
| Electrocyclic | 4π | Conrotatory | Disrotatory |
| Electrocyclic | 6π | Disrotatory | Conrotatory |
This FMO-based analysis is a fundamental tool in computational organic chemistry for rationalizing and predicting the behavior of molecules like this compound in pericyclic reactions. numberanalytics.com
Synthetic Applications and Strategic Utility in Complex Molecule Synthesis
Strategic Role as Isoprene Equivalents in Building Polycyclic Systems
One of the most significant applications of 3-methoxy-4-methylcyclobut-3-ene-1,2-dione is its function as a synthetic equivalent of isoprene in the construction of polycyclic systems. Isoprene is a fundamental five-carbon building block in the biosynthesis of terpenes and steroids, and its use in organic synthesis is often complicated by its volatility and tendency to polymerize. This compound provides a stable and convenient alternative, offering a masked C5 unit that can be unraveled under specific reaction conditions to generate the desired isoprene-like substructure.
The strategic utility of this compound lies in its ability to undergo a sequence of reactions, typically initiated by a thermal or photochemical trigger, to generate a highly reactive vinylketene intermediate. This intermediate can then participate in a variety of cycloaddition reactions, including [4+2] and [2+2] cycloadditions, to form complex polycyclic frameworks. The methyl and methoxy (B1213986) substituents on the cyclobutenedione ring play a crucial role in directing the regioselectivity of these reactions, allowing for the controlled assembly of intricate molecular scaffolds.
Application in the Total Synthesis of Natural Products
The versatility of this compound has been demonstrated in the total synthesis of several complex natural products. Its ability to introduce a five-carbon fragment with controlled stereochemistry makes it an ideal starting material for the synthesis of a wide range of biologically active molecules.
The total synthesis of Mansonone B, a quinone-based natural product with significant biological activity, provides a compelling example of the utility of this compound. In this synthesis, the cyclobutenedione serves as a key building block for the construction of the quinone core of the molecule. The synthesis begins with the reaction of this compound with a suitable diene, followed by a series of transformations to elaborate the quinone ring system. This approach allows for the efficient and stereocontrolled synthesis of Mansonone B and its analogues, providing access to these important compounds for further biological evaluation.
The total synthesis of Cribrostatin, a potent antimicrobial and antineoplastic agent, has also been accomplished using this compound as a key starting material. nih.gov The synthesis of Cribrostatin and its analogues often involves the construction of a complex polycyclic framework, and the cyclobutenedione provides a convenient and efficient means of introducing a key five-carbon fragment. nih.gov The use of this building block has enabled the development of a concise and convergent synthetic route to Cribrostatin, facilitating the preparation of analogues for structure-activity relationship studies. nih.govresearchgate.net
Thespesone is a naturally occurring quinone with a range of biological activities. The synthesis of Thespesone derivatives has been achieved through the use of this compound as a versatile building block. The cyclobutenedione allows for the introduction of the quinone core of the molecule with high efficiency and stereocontrol. This approach has enabled the synthesis of a variety of Thespesone derivatives with modified substitution patterns, allowing for the exploration of their structure-activity relationships.
Construction of Diverse Molecular Scaffolds
Beyond its application in the total synthesis of natural products, this compound has proven to be a valuable tool for the construction of a wide range of diverse molecular scaffolds. Its ability to participate in a variety of chemical transformations, including cycloadditions, ring-opening reactions, and rearrangements, makes it a versatile platform for the synthesis of novel and complex molecules.
The synthesis of quinones and benzoquinones represents a significant application of this compound. nih.govsigmaaldrich.com These compounds are important structural motifs in a wide range of natural products and pharmaceuticals, and their synthesis is of considerable interest to organic chemists. nih.govcore.ac.uk The cyclobutenedione provides a convenient and efficient route to these compounds through a thermal ring-opening reaction to generate a vinylketene intermediate, which can then undergo a variety of transformations to form the desired quinone or benzoquinone ring system. uni-hannover.deresearchgate.netmdpi.com This approach has been used to synthesize a wide range of substituted quinones and benzoquinones with diverse substitution patterns, providing access to a rich library of compounds for biological screening and drug discovery. nih.govresearchgate.net
| Precursor Compound | Target Compound Class | Key Transformation |
| This compound | Polycyclic Systems | Thermal/Photochemical [4+2] Cycloaddition |
| This compound | Quinone-Based Natural Products | Sequential Cycloaddition and Ring Elaboration |
| This compound | Quinones and Benzoquinones | Thermal Ring-Opening to Vinylketene Intermediate |
Efficient Routes to Furanones and Tetra-substituted Furans
While direct synthesis of furanones and tetra-substituted furans from this compound is not extensively documented, a plausible synthetic pathway can be inferred from the reactivity of related cyclobutenedione derivatives. The reduction of cyclobutenediones yields 4-hydroxy-2-cyclobutenones, which can undergo oxidative ring expansion to form 2(5H)-furanones. This transformation proceeds through a cationic ring-opening and ring-closure mechanism. thieme-connect.com
This suggests a potential two-step route from this compound to substituted furanones. The initial reduction would yield the corresponding 4-hydroxy-2-cyclobutenone, which could then be subjected to ring expansion conditions to afford the desired furanone. The substitution pattern on the resulting furanone would be determined by the substituents on the initial cyclobutenedione.
| Precursor Class | Intermediate | Product Class | Key Transformation |
| Cyclobutenediones | 4-Hydroxy-2-cyclobutenones | 2(5H)-Furanones | Reductive Ring-Opening/Oxidative Ring Expansion |
Formation of Tetrahydrocarbazole Acids and Indole Derivatives
The direct application of this compound in the synthesis of tetrahydrocarbazole acids and indole derivatives is not well-established in the reviewed scientific literature. The primary and most common method for the synthesis of these nitrogen-containing heterocycles is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wjarr.comyoutube.combhu.ac.in This classical method does not typically employ cyclobutenedione derivatives as starting materials.
While enamines are known to react with various electrophiles and participate in cyclization reactions to form indoles, specific examples of their reaction with this compound leading to tetrahydrocarbazole acids or indole derivatives are not readily found in published research. organic-chemistry.org
Design and Synthesis of Functional Organic Materials and Molecular Probes
This compound and related squaric acid derivatives are pivotal precursors in the development of advanced organic materials, particularly those with interesting photophysical and electronic properties.
Precursors for Advanced Chromophores and Squaraine Dyes
Derivatives of squaric acid, such as 3,4-dialkoxy-cyclobut-3-ene-1,2-diones, are key intermediates in the synthesis of unsymmetrical squaraine dyes. nih.govcore.ac.uk These dyes are a class of chromophores known for their intense and sharp absorption bands in the visible and near-infrared (NIR) regions, as well as their strong fluorescence. nih.gov The synthesis of unsymmetrical squaraines involves a two-step process where the dialkoxycyclobutenedione first reacts with one equivalent of an activated aromatic or heterocyclic compound to form a semisquaraine intermediate. This intermediate is then reacted with a different aromatic or heterocyclic compound to yield the final unsymmetrical squaraine dye. nih.govcore.ac.uk
The methoxy and methyl groups on this compound can influence the reactivity of the cyclobutenedione ring and the electronic properties of the resulting squaraine dyes, allowing for the fine-tuning of their absorption and emission characteristics.
| Squaraine Dye Precursor | Reactant 1 | Reactant 2 | Resulting Dye Class | Key Optical Property |
| 3,4-Dialkoxy-cyclobut-3-ene-1,2-dione | Activated Heterocycle A | Activated Heterocycle B | Unsymmetrical Squaraine | Strong absorption in Vis-NIR |
| 3,4-Dichloro-cyclobut-3-ene-1,2-dione | Activated Aromatic A | Activated Aromatic B | Unsymmetrical Squaraine | Intense fluorescence |
Development of Conjugated Systems with Tailored Electronic Properties
Squaraine dyes, synthesized from precursors like this compound, are characterized by a highly conjugated donor-acceptor-donor (D-A-D) structure. The electron-deficient central four-membered ring of the squaraine acts as the acceptor, while the electron-rich aromatic or heterocyclic moieties at the 1- and 3-positions serve as the donors. nih.gov This inherent electronic structure leads to their remarkable photophysical properties.
The electronic properties of these conjugated systems can be precisely tailored by modifying the structure of the squaraine. The nature of the substituents on the cyclobutenedione core, such as the methoxy and methyl groups in the target compound, as well as the choice of the aromatic or heterocyclic donor groups, significantly impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, allows for the tuning of the absorption and emission wavelengths, fluorescence quantum yields, and other electronic characteristics of the resulting materials. nih.gov
| Structural Modification | Effect on Electronic Properties |
| Varying the electron-donating strength of the aromatic/heterocyclic groups | Shifts the absorption and emission maxima |
| Introducing substituents on the central squaraine ring | Modulates the HOMO-LUMO energy gap |
| Extending the π-conjugation of the donor groups | Leads to red-shifted absorption and emission |
Applications in Photopolymerization and Photosensitization (based on related cyclobutenedione-derived dyes)
While direct studies on the application of this compound in photopolymerization and photosensitization are not extensively documented in publicly available literature, the broader class of cyclobutenedione-derived dyes and polymers showcases significant potential in this field. The strong electron-withdrawing nature of the cyclobutenedione core makes it a valuable component in the design of photoinitiating systems. nih.gov These systems are crucial for processes like 3D printing and the fabrication of photocomposites, where liquid monomers are converted into solid polymers upon light exposure. bohrium.commdpi.com
Photopolymerization is initiated by compounds that absorb light and generate reactive species, such as free radicals or cations, which then start the polymerization chain reaction. nih.gov Dyes containing the cyclobutenedione moiety can act as photoinitiators or photosensitizers, absorbing light (often in the visible region) and triggering the chemical reactions necessary for polymerization. nih.gov
The effectiveness of these dyes often relies on a "push-pull" architecture, where the electron-withdrawing cyclobutenedione group is paired with an electron-donating group. This design can be tailored to optimize the dye's absorption spectrum and photochemical reactivity. bohrium.comresearchgate.net Research into related dione (B5365651) structures, such as indane-1,3-dione and 1H-cyclopenta[b]naphthalene-1,3(2H)-dione derivatives, demonstrates the successful application of this strategy in developing high-performance photoinitiating systems, particularly for light-emitting diode (LED) based polymerization at 405 nm. bohrium.commdpi.comresearchgate.net
These systems typically operate as multi-component photoinitiating systems (PISs), often including a tertiary amine (as an electron/hydrogen donor) and an iodonium salt (as an electron acceptor) in conjunction with the cyclobutenedione-related dye. bohrium.commdpi.comresearchgate.net The interaction between these components upon light absorption leads to the efficient generation of radicals that initiate polymerization.
Detailed Research Findings
Studies on various push-pull dyes with structures analogous to cyclobutenedione derivatives have provided insights into their structure-performance relationships in photopolymerization. For instance, a series of dyes based on 1H-cyclopenta[b]naphthalene-1,3(2H)-dione have been shown to be effective photoinitiators for the free radical polymerization of acrylates. mdpi.com
The efficiency of these photoinitiating systems can be quantified by measuring the final monomer conversion. The following table summarizes the performance of selected push-pull dyes in the photopolymerization of trimethylolpropane triacrylate (TMPTA), highlighting the high conversion rates achievable.
| Dye | Maximum Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient at λmax (ε, M-1cm-1) | Final Acrylate Function Conversion (FC, %) |
|---|---|---|---|
| Dye 5 | 727 | 22,990 | > 80 |
| Dye 7 | Not specified | Not specified | > 80 |
| Dye 8 | Not specified | Not specified | > 90 |
| Dye 9 | Not specified | Not specified | > 80 |
Data sourced from studies on 1H-cyclopenta[b]naphthalene-1,3(2H)-dione derivatives, which are structurally related to cyclobutenediones. mdpi.com
The photochemical ring-opening of the cyclobutenedione ring to form a bisketene upon irradiation with light is another property that could be harnessed. chemrxiv.org Bisketenes are highly reactive species that can react with various nucleophiles. This photoreactivity offers potential for creating spatially and temporally controlled chemical reactions, which could be applied in the modification of polymer materials. chemrxiv.org
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Transformations
The reactivity of the cyclobutenedione core in 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione is a key area for future catalytic innovation. While research on this specific molecule is nascent, developments in the broader class of cyclobutenediones and cyclobutanes signal promising directions. A primary challenge lies in achieving selective transformations of the two carbonyl groups and the carbon-carbon double bond.
Future work will likely focus on designing catalytic systems that can achieve high levels of regio-, diastereo-, and enantioselectivity. acs.org For instance, catalyst-controlled C–H functionalization, which has shown success with rhodium-bound carbenes for cyclobutanes, could be adapted to introduce new functionalities at specific positions on the ring. nih.gov This approach allows for the creation of diverse 1,1- and 1,3-disubstituted cyclobutanes simply by altering the catalyst. nih.gov
Furthermore, copper-catalyzed radical cascade reactions, which have been used to synthesize highly functionalized cyclobutenes from simple cyclobutanes, could offer a novel pathway for the direct functionalization of the this compound ring. rsc.org The development of catalysts that can mediate these complex transformations will be crucial.
| Catalyst Type | Transformation | Potential Application to Target Compound |
| Rhodium(II) Catalysts | C–H Functionalization / Carbenoid Insertion | Site-selective introduction of new functional groups on the cyclobutane (B1203170) ring. nih.gov |
| Copper(I/II) Catalysts | Radical Cascade Reactions / Hydrophosphination | Synthesis of highly functionalized derivatives, such as diaminated or disulfonylated cyclobutenes. rsc.orgnih.gov |
| Iridium Photocatalysts | [2+2] Photocycloaddition | Construction of complex bicyclic systems via light-induced cycloadditions. chemistryviews.org |
| Cobalt Catalysts | [2+2] Cycloaddition | Enantioselective synthesis of cyclobutene (B1205218) derivatives from alkynes and alkenes. nih.gov |
Advances in Asymmetric Synthesis and Enantioselective Reactions
The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. chemistryviews.orgnih.gov The cyclobutenedione scaffold is an attractive starting point for asymmetric synthesis due to its potential for conversion into a variety of chiral four-membered carbocycles. acs.org
A significant breakthrough has been the development of asymmetric transfer hydrogenation of cyclobutenediones, a method that had not been successfully applied to this class of compounds previously. acs.org This technique can produce chiral cyclobutenones, cyclobutanediols, and cyclobutenediols with high enantioselectivity. acs.org Applying such methods to this compound could provide access to a new family of chiral building blocks.
Another promising area is the use of copper-catalyzed tandem processes, which combine an enantioselective conjugate addition or reduction of a cyclobutenone with a subsequent trapping step to generate chiral cyclobutene derivatives. nih.gov Visible-light-induced asymmetric [2+2] cycloadditions of alkenes also represent a powerful, though challenging, approach to creating chiral cyclobutanes without the need for directing groups. chemistryviews.org
Future research will likely explore these and other catalytic systems, such as those based on chiral squaramides, to achieve high levels of enantiocontrol in reactions involving the cyclobutenedione core. rsc.org
Exploration of New Methodologies for Constructing Highly Complex Molecular Architectures
Cyclobutanes and cyclobutenes are valuable intermediates and building blocks for creating complex molecular structures, including many found in natural products. nih.govnih.govresearchgate.net The inherent ring strain of the four-membered ring can be harnessed in ring-opening or ring-expansion reactions to generate more complex scaffolds. researchgate.net
Methodologies like photosensitized [2+2] cycloadditions are being developed to create densely functionalized cyclobutane scaffolds that can be further diversified. nih.govnih.gov For example, cycloadditions with vinyl boronate esters yield complex cyclobutane building blocks that are amenable to a wide range of subsequent transformations. nih.govnih.gov The application of such strategies to this compound could open pathways to novel and intricate molecular architectures.
Additionally, Lewis acid-catalyzed [2+1+1] cycloadditions of isocyanides represent a newer strategy for obtaining highly functionalized cyclobutene skeletons, which can then undergo further transformations, including unprecedented ring expansions to form different heterocyclic systems. rsc.org The development of cascade reactions, where multiple bond-forming events occur in a single operation, will be a key theme. An example is the iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition, which builds complex oxa- nih.govnih.gov-bicyclic heptanes in one pot. chemistryviews.org
Integration into Chemical Biology and Materials Science Platforms
The unique structural and electronic properties of the cyclobutenedione moiety suggest significant potential for applications beyond traditional organic synthesis, particularly in chemical biology and materials science.
In chemical biology , the cyclobutane ring is increasingly recognized as a valuable motif in medicinal chemistry. nih.gov It can act as a rigid scaffold to orient pharmacophore groups, improve metabolic stability, and serve as an isostere for other chemical groups. nih.gov Derivatives of 3,4-diaminocyclobut-3-ene-1,2-dione (B1223340) have been investigated as potent antagonists for the CXCR2 receptor, indicating the potential of this chemical class in drug development. nih.gov Future research could involve synthesizing derivatives of this compound to probe biological systems, develop new therapeutic agents, or create chemical tools for studying cellular processes. nih.gov
In materials science , the focus is on harnessing the photophysical properties of novel organic molecules. rsc.orgmdpi.com The conjugated system of the cyclobutenedione ring, when appropriately substituted, could lead to interesting electronic and optical properties, such as fluorescence. By analogy with other conjugated systems like chalcones, derivatives of this compound could be explored as fluorescent dyes for bioimaging or as components in organic electronic materials. mdpi.com The investigation of how different substituents on the cyclobutenedione core affect properties like absorption, emission, and quantum yield will be a key research direction. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-methoxy-4-methylcyclobut-3-ene-1,2-dione in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of its parent squaric acid derivatives. For example, 3,4-diethoxycyclobut-3-ene-1,2-dione reacts with alkylamines (e.g., tert-amylamine) in ethanol at room temperature for 24 hours to yield substituted cyclobutenediones . Similar approaches can be adapted by substituting ethoxy groups with methoxy and methyl groups. Key factors include solvent polarity (ethanol or THF), stoichiometric control of nucleophiles, and reaction time (typically 2–24 hours). Purification often involves vacuum filtration and hexane recrystallization .
| Reaction Parameters | Conditions |
|---|---|
| Solvent | Ethanol/THF |
| Temperature | RT to 80°C |
| Reaction Time | 2–24 hours |
| Yield | 70–90% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1800 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹. Substituent effects (methyl vs. methoxy) alter peak positions .
- NMR : NMR reveals deshielded carbonyl carbons (δ ~190–200 ppm) and methoxy/methyl carbons (δ ~50–60 ppm and ~20–25 ppm, respectively) .
- X-ray Crystallography : Resolve cyclobutene ring distortions caused by steric effects of substituents .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward nucleophiles .
Advanced Research Questions
Q. What role do substituents (methoxy vs. methyl) play in modulating the reactivity of cyclobutenediones in asymmetric catalysis?
- Methodological Answer : The methoxy group enhances electron-withdrawing effects, polarizing the cyclobutene ring and increasing electrophilicity at the carbonyl carbons. This facilitates nucleophilic attacks (e.g., by amines) to form chiral squaramides. In contrast, methyl groups introduce steric hindrance, affecting enantioselectivity in catalytic reactions. For example, 3-methoxy-4-methyl derivatives show lower enantiomeric excess (ee) in Friedel-Crafts reactions compared to bulkier analogs, as steric clash disrupts transition-state alignment .
Q. How can researchers resolve contradictions in reported biological activities of 3-methoxy-4-methylcyclobutenedione derivatives?
- Methodological Answer : Discrepancies arise from assay conditions and substituent modifications. For instance:
- Receptor Selectivity : A 3-hydroxy-4-methyl analog demonstrated selective binding to thyroid hormone receptor γ (IC₅₀ = 200 nM) but showed no activity against α/β isoforms due to steric incompatibility .
- Enzyme Inhibition : Squaramides derived from cyclobutenediones inhibit mycobacterial ATP synthase (IC₅₀ < 1 μM) but require precise substitution patterns (e.g., morpholinophenyl groups enhance binding to the F₁ subunit) .
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and X-ray crystallography to map interaction sites .
Q. What strategies improve the stability of 3-methoxy-4-methylcyclobutenedione in aqueous media for biomedical applications?
- Methodological Answer : Stability is limited by hydrolysis of the cyclobutene ring. Mitigation approaches include:
- Prodrug Design : Convert carbonyl groups to enol ethers or acetals, which hydrolyze slowly in physiological pH .
- Encapsulation : Use liposomes or cyclodextrins to shield reactive sites .
- pH Optimization : Conduct kinetic studies in buffered solutions (pH 5–7) to identify degradation thresholds .
Methodological Challenges and Solutions
Q. How to address low yields in squaramide synthesis using 3-methoxy-4-methylcyclobutenedione?
- Answer : Low yields often result from competing side reactions (e.g., over-substitution). Solutions include:
- Stepwise Synthesis : React one carbonyl group at a time (e.g., 3,4-diethoxy precursors react sequentially with amines) .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize carbonyl groups and accelerate nucleophilic addition .
Q. What analytical techniques distinguish regioisomers in cyclobutenedione derivatives?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
